Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate
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Overview
Description
Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate, also known as Meldrum's acid, is a versatile organic compound that has been widely used in various fields, including medicinal chemistry, material science, and organic synthesis. Meldrum's acid is a cyclic beta-keto ester, which contains a carboxylate group and a ketone group in its structure. This compound has attracted significant attention due to its unique chemical and physical properties, which make it an essential building block for the synthesis of many biologically active compounds.
Mechanism Of Action
Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate's acid acts as a beta-keto ester in many organic reactions, which involves the nucleophilic addition of an enolate ion to an electrophilic carbon atom. The acidic and basic properties of Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate's acid make it an excellent catalyst for many organic reactions. Moreover, Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate's acid can act as a hydrogen bond donor and acceptor, which makes it a versatile building block for the design and synthesis of various biologically active compounds.
Biochemical And Physiological Effects
Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate's acid has been shown to exhibit various biochemical and physiological effects, such as antiviral, anticancer, and antimicrobial activities. The unique chemical and physical properties of Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate's acid make it an excellent candidate for the design and synthesis of new drug candidates with improved pharmacological properties. Moreover, Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate's acid has been used as a catalyst in various organic reactions due to its acidic and basic properties.
Advantages And Limitations For Lab Experiments
Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate's acid has many advantages as a starting material for various organic syntheses, such as its high stability, low toxicity, and easy availability. However, Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate's acid has some limitations, such as its low solubility in water and some organic solvents, which can make it challenging to handle in some reactions. Moreover, Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate's acid can undergo some side reactions, such as decarboxylation and dimerization, which can affect the yield and purity of the final product.
Future Directions
Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate's acid has many potential applications in various fields, such as medicinal chemistry, material science, and organic synthesis. Some future directions for research on Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate's acid include the development of new synthetic methods for its preparation, the design and synthesis of new biologically active compounds based on Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate's acid, and the exploration of its potential applications in material science and nanotechnology. Moreover, the study of the mechanism of action of Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate's acid in various organic reactions can provide valuable insights into the design and synthesis of new catalysts with improved properties.
Synthesis Methods
Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate's acid can be synthesized by the reaction of malonic acid with acetone in the presence of a dehydrating agent, such as phosphorus pentoxide. The reaction proceeds through the formation of an intermediate cyclic beta-keto ester, which is then hydrolyzed to yield Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate's acid. The synthesis of Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate's acid is a straightforward and efficient process, which makes it an attractive starting material for many organic syntheses.
Scientific Research Applications
Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate's acid has been extensively used in medicinal chemistry as a key building block for the synthesis of various biologically active compounds, such as antiviral, anticancer, and antimicrobial agents. The unique chemical and physical properties of Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate's acid make it an excellent candidate for the design and synthesis of new drug candidates with improved pharmacological properties. Moreover, Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate's acid has been used as a catalyst in various organic reactions, such as Michael addition, aldol condensation, and Diels-Alder reaction, due to its acidic and basic properties.
properties
CAS RN |
174150-47-1 |
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Product Name |
Methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate |
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.2 g/mol |
IUPAC Name |
methyl 2,6-dimethyl-4-oxo-2,3-dihydropyridine-1-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-6-4-8(11)5-7(2)10(6)9(12)13-3/h4,7H,5H2,1-3H3 |
InChI Key |
AJBLXVLNZSQEEL-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C=C(N1C(=O)OC)C |
Canonical SMILES |
CC1CC(=O)C=C(N1C(=O)OC)C |
synonyms |
1(2H)-Pyridinecarboxylic acid, 3,4-dihydro-2,6-dimethyl-4-oxo-, methyl ester |
Origin of Product |
United States |
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